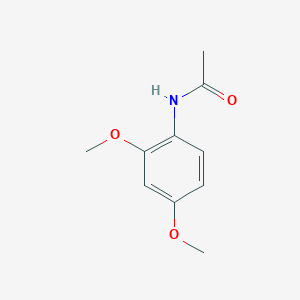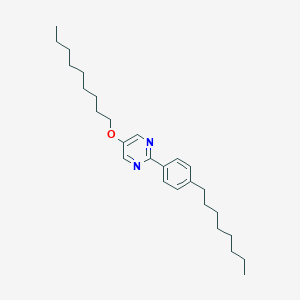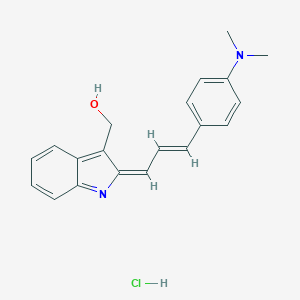
2-Dphmi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dphmi is a compound that has gained significant interest in the scientific community due to its unique properties. It is a derivative of 2-phenyl-3,4-dihydroisoquinolin-1(2H)-one and is known for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism Of Action
The mechanism of action of 2-Dphmi is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and GABA, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
2-Dphmi has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, it has been found to exhibit antioxidant activity, which may help to protect cells from oxidative damage. It has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Dphmi in lab experiments is its high potency and selectivity. It has been found to exhibit potent activity against cancer cells and has a high affinity for dopamine receptors, making it a valuable tool for studying these targets. However, one of the limitations of using 2-Dphmi is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 2-Dphmi. One area of interest is its potential as a therapeutic agent for the treatment of Parkinson's disease and other dopamine-related disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-Dphmi and its potential applications in other areas of medicine and science. Finally, the development of more efficient synthesis methods for 2-Dphmi may help to facilitate future research in this field.
Conclusion
In conclusion, 2-Dphmi is a compound that has shown promise in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. Its potent anticancer and anti-inflammatory properties, high affinity for dopamine receptors, and neuroprotective effects make it a valuable tool for studying these targets. However, further research is needed to fully understand its mechanism of action and potential applications in other areas of science.
Synthesis Methods
The synthesis of 2-Dphmi involves a multistep process that includes the condensation of 2-phenylacetonitrile with ethyl acetoacetate, followed by cyclization using hydrochloric acid. The resulting compound is then treated with sodium hydroxide to obtain 2-Dphmi. The overall yield of the synthesis process is approximately 50%.
Scientific Research Applications
2-Dphmi has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been investigated for its potential as an anti-inflammatory agent, with promising results.
In pharmacology, 2-Dphmi has been shown to have a high affinity for dopamine receptors, making it a potential therapeutic agent for the treatment of Parkinson's disease and other dopamine-related disorders. Additionally, it has been found to exhibit anticonvulsant activity, making it a potential treatment for epilepsy.
properties
CAS RN |
124530-40-1 |
|---|---|
Product Name |
2-Dphmi |
Molecular Formula |
C20H21ClN2O |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
[(2E)-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]indol-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C20H20N2O.ClH/c1-22(2)16-12-10-15(11-13-16)6-5-9-20-18(14-23)17-7-3-4-8-19(17)21-20;/h3-13,23H,14H2,1-2H3;1H/b6-5+,20-9+; |
InChI Key |
NPKLSGYJVLMZLJ-KHXRDBJXSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/2\C(=C3C=CC=CC3=N2)CO.Cl |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C2C(=C3C=CC=CC3=N2)CO.Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C2C(=C3C=CC=CC3=N2)CO.Cl |
synonyms |
2-(3'-(4-dimethylaminophenyl)-2'-propenyliden)-3-hydroxymethyl-2H-indolenine 2-DPHMI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



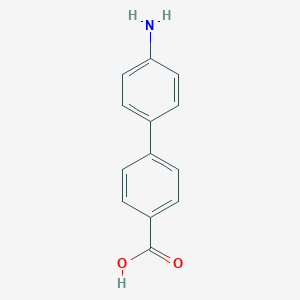
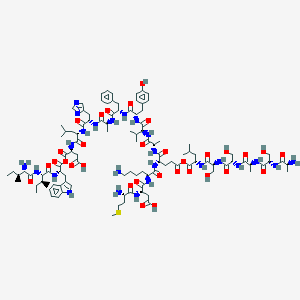
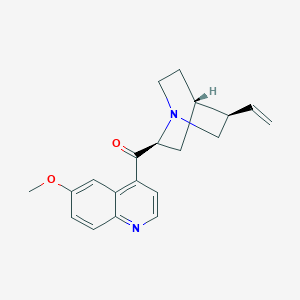
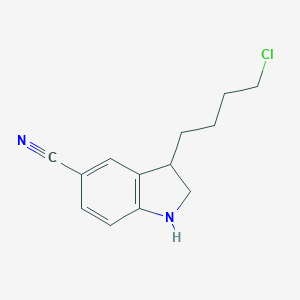
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B45870.png)
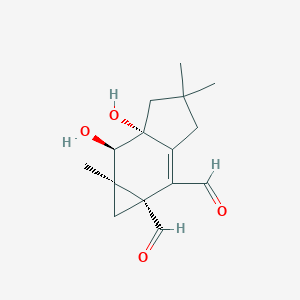
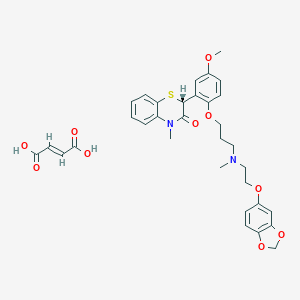
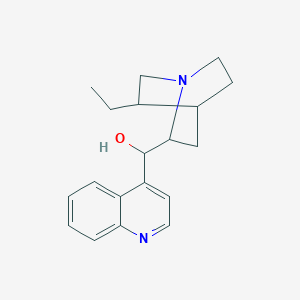
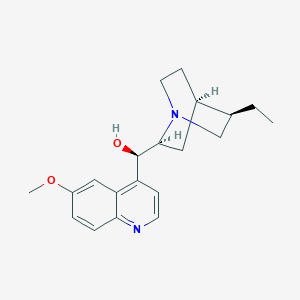
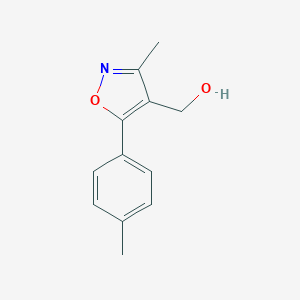
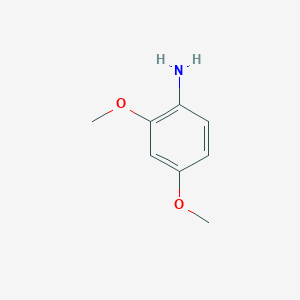
![2-Bromo-1-[4-pyridyl]ethanol](/img/structure/B45889.png)
